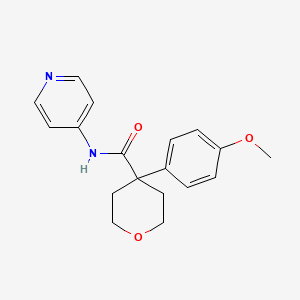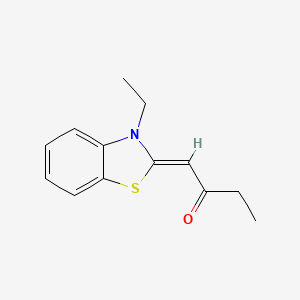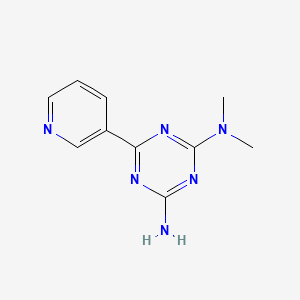![molecular formula C15H19NO4S B5634225 (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid](/img/structure/B5634225.png)
(2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, sulfonylation, and the introduction of the phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for understanding cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid include other sulfonyl-containing compounds and piperidine derivatives. Examples include:
- This compound analogs with different substituents on the piperidine ring.
- Sulfonyl-containing compounds with different aromatic groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
(E)-3-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12-8-10-16(11-9-12)21(19,20)14-5-2-13(3-6-14)4-7-15(17)18/h2-7,12H,8-11H2,1H3,(H,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEXWIYKHTXCPO-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5634145.png)
![2-[(2,6-Dimethylphenyl)carbamoyl]-4-nitrobenzoic acid](/img/structure/B5634158.png)
![5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5634161.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5634172.png)
![N-cyclopentyl-3-[5-(2-pyrazinylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5634177.png)
![1-(cyclopentylcarbonyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5634180.png)
![(1S*,5R*)-6-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634182.png)
![N,N-dimethyl-2-{[(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5634204.png)


![{3-allyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5634229.png)

![2,5-dimethyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B5634243.png)
![6-[(4-tert-butylphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B5634250.png)
